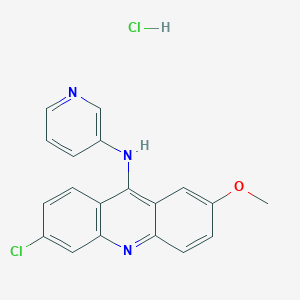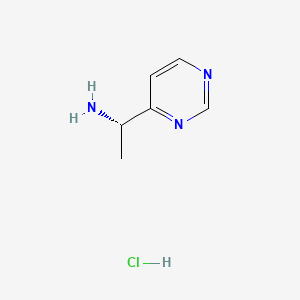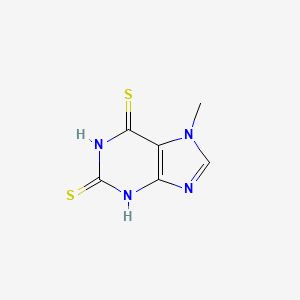
6-chloro-2-methoxy-N-pyridin-3-yl-acridin-9-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-2-methoxy-N-pyridin-3-yl-acridin-9-amine is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad spectrum of biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
The synthesis of 6-chloro-2-methoxy-N-pyridin-3-yl-acridin-9-amine involves several steps. One common synthetic route includes the reaction of 6-chloro-2-methoxypyridin-3-amine with acridine derivatives under specific reaction conditions . The reaction typically requires the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Análisis De Reacciones Químicas
6-chloro-2-methoxy-N-pyridin-3-yl-acridin-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted acridine derivatives .
Aplicaciones Científicas De Investigación
6-chloro-2-methoxy-N-pyridin-3-yl-acridin-9-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-chloro-2-methoxy-N-pyridin-3-yl-acridin-9-amine involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA by inhibiting enzymes such as topoisomerase and telomerase, leading to the inhibition of DNA replication and transcription . The compound’s semi-planar heterocyclic structure allows it to interact effectively with different biomolecular targets, making it a potent inhibitor of various biological processes .
Comparación Con Compuestos Similares
6-chloro-2-methoxy-N-pyridin-3-yl-acridin-9-amine can be compared with other acridine derivatives such as:
9-aminoacridine: Known for its antimicrobial properties and use as a nucleic acid stain.
Amsacrine: An anticancer agent that intercalates into DNA and inhibits topoisomerase II.
Proflavine: Used as an antiseptic and for its ability to intercalate into DNA.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other acridine derivatives .
Propiedades
Número CAS |
5442-47-7 |
|---|---|
Fórmula molecular |
C19H15Cl2N3O |
Peso molecular |
372.2 g/mol |
Nombre IUPAC |
6-chloro-2-methoxy-N-pyridin-3-ylacridin-9-amine;hydrochloride |
InChI |
InChI=1S/C19H14ClN3O.ClH/c1-24-14-5-7-17-16(10-14)19(22-13-3-2-8-21-11-13)15-6-4-12(20)9-18(15)23-17;/h2-11H,1H3,(H,22,23);1H |
Clave InChI |
XKQHXSHCGDTEOW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NC4=CN=CC=C4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(2-Hydroxyethoxy)naphthalen-1-yl]oxyethanol](/img/structure/B14003061.png)

![2-[2-Acetyloxyethyl-[2-(2-nitroimidazol-1-yl)acetyl]amino]ethyl acetate](/img/structure/B14003066.png)




![4-[[2-(Dimethylamino)phenyl]methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B14003114.png)


![4-Ethynyl-4-methyl-1-tosyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B14003137.png)


